molecular formula C18H22N2OS B1401063 1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one CAS No. 1361111-88-7

1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one

Cat. No.: B1401063
CAS No.: 1361111-88-7
M. Wt: 314.4 g/mol
InChI Key: MDGMRAAUSWTMSQ-UHFFFAOYSA-N
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Description

1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides in the presence of a strong base.

    Attachment of the Thiophen-2-yl-benzyl Group: This step involves the reaction of the piperazine derivative with a thiophen-2-yl-benzyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives exert their effects by interacting with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-3-(4-methyl-benzyl)-piperazin-2-one
  • 1-Propyl-3-(3-furanyl-benzyl)-piperazin-2-one
  • 1-Propyl-3-(3-pyridyl-benzyl)-piperazin-2-one

Uniqueness

1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one is unique due to the presence of the thiophen-2-yl group, which may impart distinct electronic and steric properties, influencing its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-propyl-3-[(3-thiophen-2-ylphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-9-20-10-8-19-16(18(20)21)13-14-5-3-6-15(12-14)17-7-4-11-22-17/h3-7,11-12,16,19H,2,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGMRAAUSWTMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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